![molecular formula C14H19ClN2O3S B2916084 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide CAS No. 743444-26-0](/img/structure/B2916084.png)

2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide” is a chemical compound with the molecular formula C14H19ClN2O3S and a molecular weight of 330.83 . It is used for proteomics research .

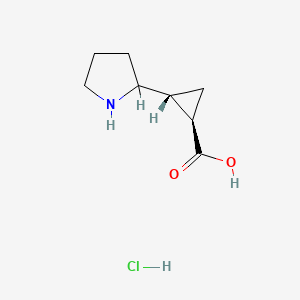

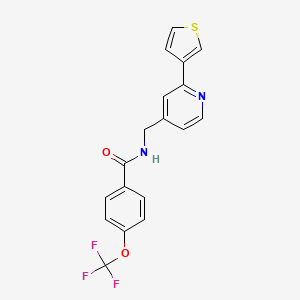

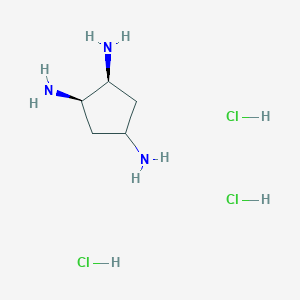

Molecular Structure Analysis

The molecular structure of “2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide” consists of a piperidine ring sulfonated at the nitrogen atom, a phenyl ring attached to the sulfonyl group, and a propanamide group attached to the phenyl ring .Physical And Chemical Properties Analysis

The compound appears as white crystals . It has a melting point of 162-163°C . The FT-IR spectrum shows peaks at 3334 cm^-1 (NH), 3056 cm^-1 (CH arom.), 2945 cm^-1 (CH aliph.), and 1696 cm^-1 (C=O) .Applications De Recherche Scientifique

Tyrosinase and Melanin Inhibition

2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide derivatives have been synthesized and evaluated for their inhibitory potential against Mushroom tyrosinase. This research is significant in the development of depigmentation drugs with minimal side effects (Raza et al., 2019).

Anticancer Activity

Compounds structurally related to 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide, like N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, have shown promising anticancer activity, particularly against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

Alzheimer’s Disease Treatment

Novel derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide have been synthesized for the potential treatment of Alzheimer’s disease. These compounds demonstrated enzyme inhibition activity against acetyl cholinesterase, highlighting their potential as new drug candidates for Alzheimer’s treatment (Rehman et al., 2018).

Phospholipase A2 Inhibition

4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides, similar in structure to 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide, have shown effectiveness as membrane-bound phospholipase A2 inhibitors. This research is significant in the development of treatments for myocardial infarction (Oinuma et al., 1991).

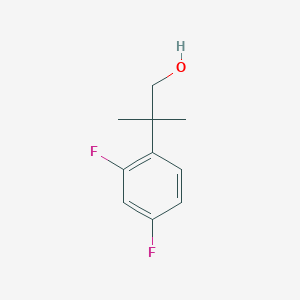

Stereoselective Synthesis of Amino Alcohols

Multisubstituted piperidines, like 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide, have been utilized in the stereoselective synthesis of amino alcohols containing multiple chiral centers. This methodology is important for the development of uniquely substituted alkylamine derivatives with various functionalities (McCall et al., 2008).

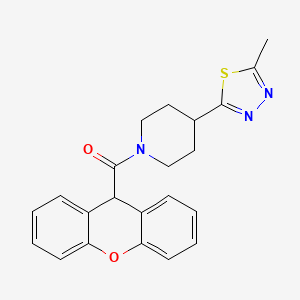

Kappa-Opioid Receptor Antagonism

Related compounds, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, have been characterized as κ-opioid receptor antagonists. This research is relevant in exploring potential treatments for depression and addiction disorders (Grimwood et al., 2011).

Propriétés

IUPAC Name |

2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3S/c1-11(15)14(18)16-12-5-7-13(8-6-12)21(19,20)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHSTTNHDAJTHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2916003.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2916005.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2916008.png)

![5-Chloro-6-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2916010.png)

![(1H-benzo[d]imidazol-5-yl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2916021.png)